molecular formula C11H15BrO4 B1590507 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene CAS No. 73875-27-1

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Cat. No.: B1590507
CAS No.: 73875-27-1
M. Wt: 291.14 g/mol
InChI Key: FQPOTLCIUAYGPN-UHFFFAOYSA-N
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Description

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is an organic compound with the molecular formula C11H15BrO4 and a molecular weight of 291.14 g/mol . It is a brominated derivative of tetramethoxybenzene, characterized by the presence of four methoxy groups and a methyl group attached to a benzene ring, along with a bromine atom.

Preparation Methods

The synthesis of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene typically involves the bromination of 2,3,4,5-tetramethoxytoluene. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like sodium methoxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved can include nucleophilic substitution, oxidation-reduction, and other organic reactions .

Comparison with Similar Compounds

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene can be compared with other brominated methoxybenzene derivatives, such as:

  • 1-Bromo-2,3,5,6-tetramethoxybenzene
  • 1-Bromo-2,4,5-trimethoxybenzene
  • 1-Bromo-3,4,5-trimethoxybenzene

These compounds share similar structural features but differ in the number and position of methoxy groups and the presence of other substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .

Properties

IUPAC Name

1-bromo-2,3,4,5-tetramethoxy-6-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO4/c1-6-7(12)9(14-3)11(16-5)10(15-4)8(6)13-2/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPOTLCIUAYGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502579
Record name 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73875-27-1
Record name 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (46.7 g, 0.292 mols) was dropwise added to a solution of 1,2,3,4-tetramethoxy-5-methylbenzene (51.6 g, 0.243 mols) in acetic acid (100 ml) at room temperature, and the reaction mixture was stirred for 15 minutes and then concentrated in vacuo. The residue was diluted with ethyl acetate, and the organic layer was washed with water, a saturated aqueous sodium bicarbonate solution, water and a saturated aqueous sodium chloride solution, then dried, and concentrated in vacuo. The thus-obtained crude product was purified by silica gel column chromatography (hexane:ethyl acetate=20:1) to obtain the entitled compound (59.1 g) as an oil.
Quantity
46.7 g
Type
reactant
Reaction Step One
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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